molecular formula C18H20N2O4S B2886687 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide CAS No. 921916-85-0

2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide

Cat. No.: B2886687
CAS No.: 921916-85-0
M. Wt: 360.43
InChI Key: QGPORTOSIGNMNY-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aryl amine with an aldehyde or ketone.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as an enzyme inhibitor or receptor ligand.

    Medicine: The sulfonamide group suggests potential antibacterial or antifungal activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Quinoline Derivatives: Compounds with a quinoline core, used in various medicinal applications.

Uniqueness

2-(4-methoxyphenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethane-1-sulfonamide is unique due to its combination of a methoxyphenyl group, a quinoline core, and a sulfonamide group. This unique structure may confer specific properties and applications that are not found in simpler sulfonamides or quinoline derivatives.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-6-2-13(3-7-16)10-11-25(22,23)20-15-5-8-17-14(12-15)4-9-18(21)19-17/h2-3,5-8,12,20H,4,9-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPORTOSIGNMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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